

Comprehensive Technical Analysis of Astemizole: Pharmacodynamic Properties, Experimental Protocols, and Signaling Pathways

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Compound Focus: Astemizole

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Introduction and Historical Context

Astemizole represents a significant milestone in the evolution of antihistamine therapeutics, originally developed as a **second-generation selective histamine H1-receptor antagonist**. Discovered in 1977 by Janssen Pharmaceutica and receiving FDA approval in 1988, **astemizole** was initially marketed as a **breakthrough non-sedating antihistamine** for the treatment of allergic conditions such as seasonal allergic rhinitis, chronic urticaria, and allergic conjunctivitis [1] [2]. Its distinctive chemical structure as a **synthetic piperidinyl-benzimidazole derivative** contributes to its unique pharmacodynamic profile, characterized by **extremely high lipophilicity** ($clogP = 5.7$) that influences both its distribution and prolonged duration of action [1] [3]. Unlike first-generation antihistamines, **astemizole** demonstrated a remarkable **separation between H1 receptor affinity and central nervous system penetration**, resulting in effective peripheral antihistaminic activity without significant sedative or anticholinergic effects at therapeutic doses [4] [2].

The historical trajectory of **astemizole** took a significant turn when **cardiotoxicity concerns** emerged, primarily related to its inhibition of the **human ether-à-go-go-related gene (hERG) potassium channels**, leading to **QT interval prolongation** and potentially fatal ventricular arrhythmias such as **Torsades de**

Pointes [1]. This safety profile ultimately resulted in its withdrawal from most major markets by 1998. However, this withdrawal did not diminish scientific interest in the compound; rather, it sparked extensive investigation into **repurposing opportunities** across diverse therapeutic areas including neurodegenerative diseases, oncology, infectious diseases, and immunology [5] [1] [3]. The compound's complex pharmacodynamics, involving interactions with multiple molecular targets beyond H1 receptors, has established **astemizole** as a valuable **tool compound** for researching various biological processes and as a promising candidate for **drug repurposing initiatives** [3].

Table: Historical Development and Key Characteristics of **Astemizole**

Aspect	Description	Reference
Discovery & Approval	Discovered 1977 (Janssen), FDA approved 1988	[1]
Original Indications	Seasonal/allergic rhinitis, chronic urticaria, allergic conjunctivitis	[4] [1]
Market Status	Withdrawn from most markets (1998) due to cardiotoxicity concerns	[1]
Chemical Properties	Synthetic piperidinyl-benzimidazole derivative, highly hydrophobic (clogP 5.7)	[1] [3]
Key Advantage	Non-sedating, long duration permitting once-daily administration	[4] [2]

Primary Pharmacodynamic Properties

H1-Receptor Antagonism and Specificity

The **fundamental pharmacodynamic activity** of **astemizole** centers on its **potent and selective antagonism** of peripheral H1-histamine receptors. In vitro studies demonstrate an **IC50 value of approximately 4 nM** for H1-receptor binding, reflecting its high affinity for this receptor subtype [1]. A distinctive characteristic of **astemizole's** receptor interaction is its **extremely slow dissociation kinetics** from H1-receptors, which directly contributes to its **exceptionally long duration of action** and permits

once-daily dosing in therapeutic applications [4] [2]. This prolonged receptor occupancy has been experimentally demonstrated in guinea pig models, where **astemizole** occupied H1-receptors in lung tissue at very low doses while several-fold greater doses were required to achieve equivalent occupancy of cerebellum receptors, explaining its non-sedating properties [2]. The **duration of receptor occupancy** extended to several days in experimental models, consistent with the observed clinical persistence of antihistaminic effects [2].

Beyond its primary action on H1 receptors, **astemizole** demonstrates a **favorable receptor selectivity profile** when examined at therapeutic concentrations. The compound exhibits **minimal affinity for dopaminergic and muscarinic receptors**, accounting for its lack of anticholinergic side effects commonly associated with first-generation antihistamines [2]. However, **astemizole** does show **some affinity for serotonergic and α 1-adrenergic receptors** in vitro, though its in vivo activity at these receptors appears limited based on animal model data [2]. In human volunteer studies, **astemizole** administration (40mg single dose) produced **significant inhibition of the wheal and flare response** to intradermal histamine challenge, confirming its potent peripheral H1-blocking activity in clinical settings [2]. Importantly, during long-term administration (up to 3 months) in volunteers and patients with chronic urticaria, **astemizole** demonstrated an **increased maximum inhibitory effect** on histamine response over time and **no evidence of tachyphylaxis**, supporting its utility for chronic allergic conditions [2].

hERG Channel Inhibition and Cardiotoxicity

The most clinically significant adverse pharmacodynamic property of **astemizole** is its **potent inhibition of the hERG potassium channel**, which underlies the **cardiotoxicity** that ultimately led to its market withdrawal. **Astemizole** and its primary active metabolite, desmethyl**astemizole**, function as **direct blockers of the delayed rectifier potassium channel (IKr)** in cardiac myocytes, with inhibition occurring in the **mid to high nanomolar range** [1]. This IKr channel is critically involved in the **repolarization phase of cardiac action potentials**, and its inhibition decreases cellular potassium efflux, resulting in **prolonged action potential duration** manifested clinically as QT interval prolongation on electrocardiograms [1]. This electrophysiological disturbance creates a **proarrhythmic substrate** that can precipitate potentially fatal ventricular arrhythmias, most notably **Torsades de Pointes**, particularly at elevated plasma concentrations [1].

The **cardiotoxic risk** associated with **astemizole** is concentration-dependent and influenced by several factors. While therapeutic doses (10mg daily) present lower risk, **doses two to three times higher than recommended** significantly increase the likelihood of cardiotoxic effects [1]. Additionally, the **active metabolite desmethylastemizole** has an extended elimination half-life of approximately 12 days, contributing to potential drug accumulation with repeated dosing [1]. Coadministration of **astemizole** with **medications that inhibit cytochrome P450 3A4 (CYP3A4)**, including azole antifungals, macrolide antibiotics, selective serotonin reuptake inhibitors, and antiretroviral drugs, substantially elevates plasma levels and consequently increases arrhythmia risk [1]. Patients with **hepatic or renal dysfunction** are also at heightened risk due to impaired metabolism and elimination of both the parent compound and its active metabolites [1].

Table: Quantitative Pharmacodynamic Targets of **Astemizole**

Molecular Target	Affinity/Activity	Biological Consequence	Therapeutic/Adverse Effect
H1-Histamine Receptor	IC50 = 4 nM; slow dissociation kinetics [1]	Inhibition of histamine-mediated allergic responses	Therapeutic: Relief of allergic symptoms [1]
hERG Potassium Channel	Inhibition in mid-high nanomolar range [1]	Prolonged cardiac repolarization, QT interval prolongation	Adverse: Ventricular arrhythmias, Torsades de Pointes [1]
Serotonergic Receptors	Some in vitro affinity [2]	Limited clinical significance	Minimal clinical effects at therapeutic doses [2]
α1-Adrenergic Receptors	Some in vitro affinity [2]	Limited clinical significance	Minimal clinical effects at therapeutic doses [2]
Dopaminergic/Muscarinic Receptors	Minimal to no affinity [2]	Lack of anticholinergic effects	Advantage: Reduced side effects vs. 1st-gen antihistamines [2]

Emerging Research Applications and Repurposing Potential

Neurodegenerative Disorders

Astemizole has demonstrated intriguing **disease-modifying potential** across several preclinical models of neurodegenerative disorders, though with varying mechanisms of action. In **Alzheimer's disease research**, **astemizole** has shown **binding affinity for aggregated tau protein**, the primary component of neurofibrillary tangles, positioning it as a potential **radioligand for PET imaging of tau pathology** in living patients [1] [3]. This tau-binding property suggests potential dual utility for both diagnostic imaging and therapeutic intervention in tauopathies. In **Parkinson's disease models**, **astemizole** has exhibited beneficial effects in transgenic *Drosophila* models expressing human α -synuclein, improving survival rates, ameliorating motor symptoms, and enhancing motor performance [5]. However, contrary to initial hypotheses, these benefits do not appear to stem from direct inhibition of α -synuclein aggregation, as in vitro studies demonstrated no significant effect on α -synuclein fibrillation even at high molar ratios [5]. This suggests the **neuroprotective mechanisms** in Parkinson's models may involve alternative pathways beyond direct amyloid disruption.

The **anti-prion activity** of **astemizole** represents another significant neurodegenerative application, with demonstrated efficacy in experimental models. **Astemizole** has been shown to **inhibit the replication of the human prion protein (PrP^{Sc})** and prolong survival in intracerebrally prion-infected mouse models [5]. This effect appears to be part of a broader pattern of **astemizole's** interaction with **amyloidogenic proteins**, as it also demonstrates inhibitory activity on the fibrillation processes of Alzheimer's disease-related amyloid- β (A β) peptide [5]. The **differential effects** on various amyloid proteins highlight the complex and protein-specific nature of **astemizole's** interactions with pathological aggregation processes in neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier, while problematic from a sedation standpoint with first-generation antihistamines, may actually be beneficial for these central nervous system applications when carefully monitored for cardiac safety.

Oncology Applications

The **antineoplastic potential** of **astemizole** has emerged as a promising repurposing avenue, with multiple mechanisms of action identified across various cancer models. A primary mechanism involves the **inhibition of potassium channels**, particularly those involved in cancer cell proliferation and migration [3]. In breast cancer models, **astemizole** has been shown to **target potassium voltage-gated channel subfamily H member 1**, disrupting signaling pathways essential for tumor growth and metastasis [6]. Additionally, **astemizole** has demonstrated **synergistic effects when combined with calcitriol**, enhancing the growth-inhibitory effects of the vitamin D analog by 3- to 11-fold in experimental models [3]. This combination approach appears to leverage different mechanisms of action, including **astemizole's** antagonism of H1-histamine receptors, reduction of P450-aromatase expression, and inhibition of inflammatory mediators [6].

Beyond direct antitumor effects, **astemizole** exhibits **chemosensitizing properties** that enhance the efficacy of conventional chemotherapeutic agents. Research in K562 human leukemia cells demonstrated that **astemizole** can **reverse acquired resistance to doxorubicin**, potentially through inhibition of drug efflux mechanisms [7]. Similarly, in adrenocortical carcinoma cells, **astemizole** sensitizes cells to doxorubicin by **inhibiting patched drug efflux activity** [7]. More recently, **astemizole** was found to **inhibit mTOR signaling and angiogenesis** by blocking cholesterol trafficking, representing another potentially important antineoplastic mechanism [7]. In prostate cancer models, **astemizole** has been investigated for use in combination with radiotherapy to destroy cancer cells through an **autophagic-facilitated mechanism** [1]. These diverse anticancer activities position **astemizole** as a promising multitargeted agent in oncology, though its clinical translation remains challenged by the inherent cardiotoxicity risks that would require careful management in cancer patient populations.

Immunomodulatory and Infectious Disease Applications

The **immunosuppressive potential** of **astemizole** has been systematically investigated in recent years, revealing potent effects on multiple immune cell populations and inflammatory pathways. In studies using LPS-activated RAW macrophages, zebrafish larvae, and mouse splenocytes, **astemizole** demonstrated significant **inhibition of T cell proliferation** and **suppression of Th1-related cytokine secretion** [8]. These immunomodulatory effects were closely associated with **down-regulation of p38 and JNK MAPK signaling pathways** in macrophage cells, leading to decreased production of acute inflammatory mediators including **TNF- α , IL-1 β , and PGE2** [8]. **Astemizole** was also shown to **suppress phagocytic activity** and **inhibit nitric oxide (NO) production** in LPS-stimulated zebrafish larvae, further supporting its broad anti-inflammatory properties [8]. These findings suggest potential applications for **astemizole** in various

autoimmune and inflammatory conditions where modulation of T cell function and macrophage activity would be therapeutically beneficial.

In the realm of infectious diseases, **astemizole** has emerged as a promising **antimalarial agent** with activity against both chloroquine-sensitive and chloroquine-resistant parasites in vitro and in vivo [1] [3]. This discovery has led to its use in approximately 30 countries where malaria is endemic, including Vietnam, Thailand, and Cambodia [1]. Research efforts have focused on developing **astemizole analogs** that retain potent antimalarial activity while reducing hERG-related cardiotoxicity [7]. More recently, investigations during the COVID-19 pandemic identified **astemizole** as having potential **antiviral effects against SARS-CoV-2** in vitro, though clinical significance remains to be established [7]. The broad spectrum of repurposing applications for **astemizole** across these diverse therapeutic areas underscores the compound's complex polypharmacology and continued relevance as a tool for investigating disease mechanisms and potential treatment approaches.

Table: Emerging Research Applications and Mechanisms of **Astemizole**

Therapeutic Area	Proposed Mechanisms	Experimental Evidence
Neurodegenerative Diseases	Tau protein binding [3], PrPSc replication inhibition [5], A β aggregation inhibition [5]	PET imaging potential in Alzheimer's [3], improved survival in prion models [5]
Oncology	Potassium channel inhibition [3], cholesterol trafficking blockade [7], chemosensitization [7]	Breast cancer growth inhibition [6], reversed doxorubicin resistance [7]
Immunology	MAPK pathway modulation [8], T cell proliferation inhibition [8], cytokine suppression [8]	Reduced TNF- α , IL-1 β , PGE2 in macrophages [8]
Infectious Diseases	Direct antiparasitic activity [1], potential antiviral effects [7]	Activity against chloroquine-resistant malaria [1], in vitro SARS-CoV-2 inhibition [7]

Experimental Protocols for Key Assays

In Situ Thioflavin T (ThT) Aggregation Assay

The **Thioflavin T aggregation assay** serves as a fundamental method for investigating **astemizole's** effects on amyloid protein fibrillation kinetics, particularly relevant to its potential applications in neurodegenerative diseases. The protocol begins with preparation of **recombinant human protein monomers** (α -synuclein or A β 42) at appropriate concentrations in suitable buffers [5]. For α -synuclein studies, recombinant monomer is typically prepared in distilled water and stored at -80°C until use, while A β 42 protein is dissolved in specific assay buffer (e.g., SensoLyte assay buffer), hydrated for 5 minutes, and centrifuged at 10,000 rpm for 5 minutes at 4°C to remove precipitated material [5]. The experimental setup involves adding the target protein (A β 42 at final concentration 40 μ M or α -syn at 10 μ M) to a black 96-well flat-bottom plate containing varying molar ratios of **astemizole** (typically 10 μ M, 50 μ M, and 100 μ M) [5]. Then, **Thioflavin T** is added to the plate at a final concentration of 200 μ M in a dark room to minimize photobleaching [5].

Fluorescence measurements are performed using a **microplate reader** (e.g., SpectraMax iD3) with excitation/emission settings of 440 nm/484 nm, maintained at 37°C to simulate physiological conditions [5]. The kinetic readings are obtained every 5 minutes for A β 42 studies and every 15 minutes for α -syn studies, with pulsed shaking between readings to ensure proper mixing [5]. Data analysis involves fitting the fluorescence measurements to a **sigmoidal equation** to derive key kinetic parameters: $Y = F_{min} + F_{max}/(1 + e^{-(t-t_{50})/\tau})$, where Y represents detected fluorescence intensity, t and t₅₀ are the time of aggregation and time at 50% maximal fluorescence respectively, and the apparent rate constant k_{app} is given by 1/ τ [5]. F_{min} represents baseline fluorescence intensity, while F_{max} denotes maximum fluorescence at the final saturation phase [5]. This methodology allows quantitative assessment of **astemizole's** effects on the fibrillation kinetics of various amyloidogenic proteins, enabling structure-activity relationship studies for derivative compounds.

Endothelial Cell Protection Assay

The **endothelial cell protection assay** evaluates **astemizole's** potential cardioprotective effects against oxidative stress, relevant to its proposed applications in cardiovascular diseases. The protocol utilizes **Human Umbilical Vein Endothelial Cells (HUVECs)** maintained in specialized endothelial cell medium supplemented with 5% fetal bovine serum and 1% endothelial cell growth supplement in Poly-L-Lysine-pretreated flasks at 37°C in a 5% CO₂ incubator [6]. For the experimental treatment, HUVECs are pretreated

with varying concentrations of **astemizole** (0.25, 0.50, or 1.00 μM) for 12 hours, followed by exposure to **hydrogen peroxide (H₂O₂)** at 200 μM for an additional 12 hours to induce oxidative stress [6]. This setup allows assessment of **astemizole's** protective effects against oxidative damage.

Multiple endpoints are measured to comprehensively evaluate cellular responses. **Cell viability** is assessed using the MTT assay, where the absorbance at 490 nm in each well is determined using a microplate autoreader, with viability expressed as a percentage of the control group [6]. **Oxidative stress markers** are quantified through specific assays: malondialdehyde (MDA) level measured using an MDA assay kit based on the thiobarbituric acid method; superoxide dismutase (SOD) activity measured with a WST-1-based assay kit; glutathione peroxidase (GSH-Px) activity measured with a colorimetric assay kit; and intracellular reactive oxygen species (ROS) level determined using an ROS assay kit with fluorescence intensity measured by flow cytometry at 488 nm excitation [6]. Additionally, **apoptotic percentage** is quantified by flow cytometric methods, and **protein expression** of key signaling molecules (p53, p21Cip1/Waf1, p16INK4a) is measured by western blot analysis to elucidate potential mechanisms [6]. This multifaceted approach provides comprehensive insights into **astemizole's** cytoprotective mechanisms against oxidative endothelial damage.

Immunosuppression Assessment Protocol

The assessment of **astemizole's immunosuppressive potential** employs a comprehensive approach spanning in silico prediction to in vivo modeling. Initial analysis includes **pharmacokinetic and drug-likeness assessment** using computational tools to determine key parameters including hydrogen bond acceptors/donors, rotatable bonds, total polar surface area (TPSA), lipophilicity (iLOGP and XLOGP3), and water solubility (log S) [8]. For in vitro evaluation, **RAW 264.7 macrophage cells** are cultured and stimulated with LPS (Escherichia coli 055:B5) in the presence or absence of **astemizole** [8]. Key measurements include **nitric oxide production** assessed using Griess reagent, **phagocytic activity** measured by neutral red uptake assay, and **cell viability** determined by MTT assay [8].

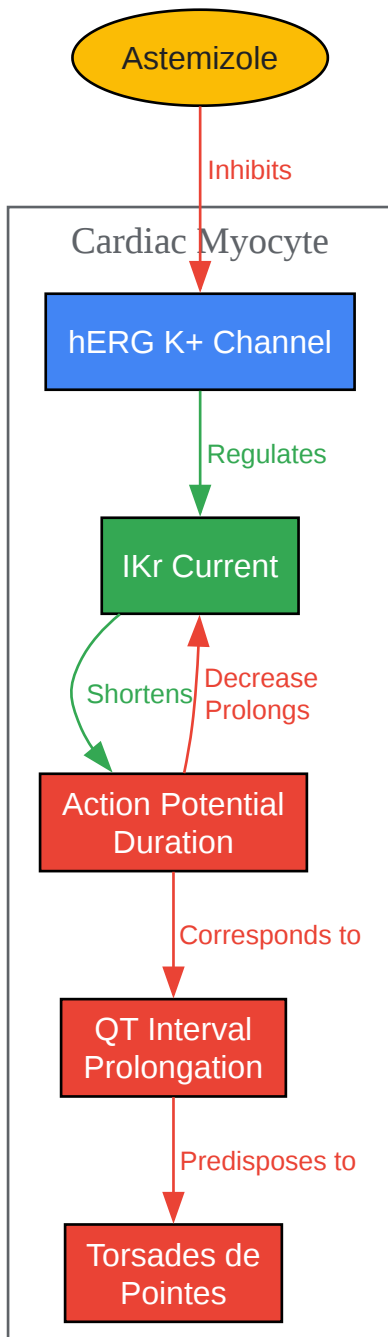
For mechanistic studies, **western blot analysis** is performed to evaluate the expression of proteins involved in MAPK signaling pathways (p-P38, p-ERK, JNK), inflammatory enzymes (iNOS, COX-2), and transcription factors (c-Fos, c-Jun) [8]. Additional in vitro assessments include **T cell proliferation** measured in mouse splenocytes using concanavalin A (ConA) stimulation with bromodeoxyuridine (BrdU) incorporation, and **cytokine secretion** (TNF- α , IL-1 β , IL-6, PGE2) quantified by ELISA [8]. The in vivo

component utilizes **zebrafish larvae** (2-3 days post-fertilization) exposed to **astemizole** with or without LPS stimulation, with assessment of **neutrophil migration** using myeloperoxidase staining and **phagocytic activity** measured by neutral red retention in neuromast cells [8]. This integrated methodology provides robust evaluation of **astemizole**'s effects across multiple immune cell types and signaling pathways, offering insights into its potential as an immunomodulatory agent for inflammatory and autoimmune conditions.

Signaling Pathways and Visualization

Cardiotoxicity Pathway (hERG Channel Inhibition)

The **cardiotoxicity pathway** of **astemizole** centers on its potent inhibition of the hERG potassium channel, which plays a critical role in cardiac repolarization. The molecular events can be visualized through the following pathway representation:



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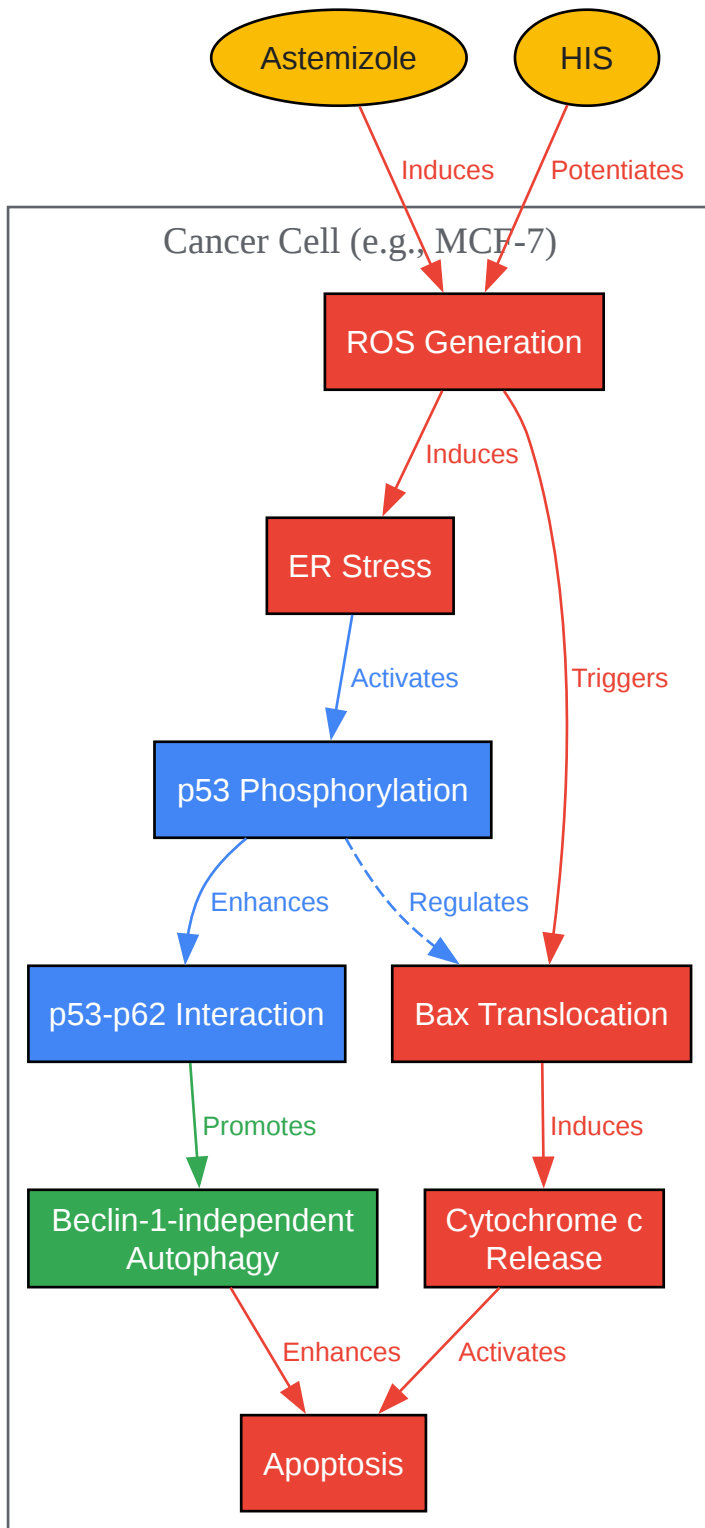
Astemizole inhibits hERG potassium channels, reducing IKr current, prolonging action potential duration and QT interval, increasing Torsades de Pointes risk.

This pathway illustrates the **sequence of electrophysiological events** beginning with **astemizole's** direct binding to and inhibition of the hERG potassium channel [1]. Under normal physiological conditions, these channels mediate the **rapid delayed rectifier potassium current (IKr)** that is essential for termination of

the cardiac action potential [1]. When **astemizole** blocks this channel, the reduction in IKr current leads to **prolongation of the action potential duration** in cardiac ventricular myocytes [1]. This cellular abnormality manifests clinically as **QT interval prolongation** on the surface electrocardiogram, which creates a vulnerable period during cardiac repolarization that can precipitate the polymorphic ventricular tachycardia known as **Torsades de Pointes** [1]. This arrhythmia may degenerate into ventricular fibrillation and cause sudden cardiac death, particularly in susceptible individuals with additional risk factors such as electrolyte disturbances, structural heart disease, or concomitant use of other QT-prolonging medications [1].

p53-Mediated Autophagy and Apoptosis Pathway

In cancer models, **astemizole** has been shown to induce **Beclin-1-independent autophagy** through a p53-dependent mechanism, as visualized in the following pathway:



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Astemizole-histamine combination induces ROS, triggering both p53-mediated autophagy and mitochondrial apoptosis pathway in cancer cells.

This pathway demonstrates the **dual mechanism of cell death** induced by **astemizole**, particularly in combination with histamine (AST-HIS) in breast cancer cells [9]. The initial event involves **generation of reactive oxygen species (ROS)**, which triggers both **endoplasmic reticulum stress** and **mitochondrial apoptosis pathways** [9]. The ER stress activates **phosphorylation of p53**, which increases **p53-p62 protein interactions** that promote **Beclin-1-independent autophagy** - a non-canonical form of autophagy [9]. Concurrently, ROS generation triggers the mitochondrial apoptosis pathway through **Bax translocation**, **cytochrome c release**, and **caspase activation** [9]. The crosstalk between these pathways is evidenced by the ability of enhanced autophagy to further activate apoptosis through caspase induction, creating a **feed-forward loop** that amplifies cell death signals [9]. This intricate interplay between autophagy and apoptosis pathways represents a potentially valuable mechanism for cancer therapy, as it engages multiple cell death pathways simultaneously that may help overcome resistance mechanisms in malignant cells.

Conclusion and Future Perspectives

Astemizole represents a **compelling case study in drug repurposing**, demonstrating how a compound withdrawn for safety concerns can find renewed scientific interest through better understanding of its complex pharmacodynamics. The **multitarget pharmacology** of **astemizole**, encompassing H1-histamine receptor antagonism, hERG channel inhibition, modulation of various amyloidogenic proteins, and immunomodulatory activities, positions it as a valuable **tool compound** for investigating diverse biological processes [5] [1] [8]. Current research directions focus on developing **structural analogs** that retain the therapeutic benefits while minimizing the cardiotoxicity liabilities, particularly through modification of the chemical structure to reduce hERG channel affinity [7]. Additionally, research continues to explore **novel therapeutic applications** in neurodegeneration, oncology, and infectious diseases, where the risk-benefit ratio may be more favorable for serious or life-threatening conditions [5] [3] [7].

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